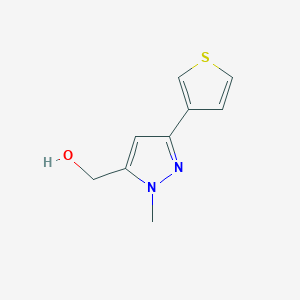
3-フルオロ-4-(1-ヒドロキシエチル)-安息香酸メチルエステル
概要
説明
Boronic acids and their esters are commonly used in organic synthesis . They are generally stable and easy to handle, making them important to organic synthesis .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For example, the structure of a novel guanidine derivative was confirmed by IR, 1H-, 13C-NMR spectroscopic data, as well as mass spectrometry, and elementary analysis .Chemical Reactions Analysis
Boronic acids and their esters can undergo various reactions. For example, they can undergo functionalizing deboronation . Protodeboronation of alkyl boronic esters is also possible .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, phenylboronic acid is a white powder, soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .科学的研究の応用
創薬とドラッグデリバリー
3-フルオロ-4-(1-ヒドロキシエチル)-安息香酸メチルエステルを含むボロン酸とそのエステルは、新規医薬品や薬物送達デバイスの設計において非常に注目されています . 特に、中性子捕捉療法のためのホウ素担体として適しています .
中性子捕捉療法
中性子捕捉療法は、がん治療に用いられる放射線療法の一種です。この療法では、腫瘍細胞に選択的に蓄積するホウ素担体薬剤を患者に投与します。 その後、腫瘍に中性子を照射すると、中性子はホウ素原子によって捕捉され、高エネルギーのアルファ粒子を放出し、がん細胞を殺します .
加水分解研究
3-フルオロ-4-(1-ヒドロキシエチル)-安息香酸メチルエステルを含むボロン酸エステルは、水中でわずかにしか安定ではありません . したがって、これらの化合物は、特に生理的pHにおける加水分解の速度論を理解するための研究に使用できます . この知見は、これらの化合物を薬理学的に使用する場合に重要です .
プロト脱ボロン化
プロト脱ボロン化は、ホウ素原子を水素原子に置き換えるプロセスです。 このプロセスは、ボロン酸エステルでは十分に開発されていません . したがって、3-フルオロ-4-(1-ヒドロキシエチル)-安息香酸メチルエステルは、ボロン酸エステルのプロト脱ボロン化のための新しい方法を開発するための研究に使用できます .
アンチマルコフニコフヒドロメチル化
マテソン–CH2–ホモロゲーションと組み合わせることで、プロト脱ボロン化は、形式的なアンチマルコフニコフアルケンヒドロメチル化を可能にします。これは、貴重な変換ですが、まだ知られていません . これは、研究における3-フルオロ-4-(1-ヒドロキシエチル)-安息香酸メチルエステルの別の潜在的な用途となりえます .
複雑な分子の合成
ボロン酸エステルのプロト脱ボロン化は、δ-®-コニセインやインドリジジン209Bなどの複雑な分子の形式的な全合成に用いられてきました . したがって、3-フルオロ-4-(1-ヒドロキシエチル)-安息香酸メチルエステルは、他の複雑な分子の合成に使用できる可能性があります .
作用機序
3-F-4-HEBA binds to specific receptors on the cell membrane, which triggers a conformational change in the receptor. This conformational change activates a series of biochemical and physiological processes, which leads to the desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-F-4-HEBA depend on the target receptor and the type of compound that it is bound to. In general, 3-F-4-HEBA has been shown to have a variety of effects, including the stimulation of cell proliferation, the inhibition of cell death, the stimulation of protein synthesis, the inhibition of protein degradation, and the modulation of gene expression.
実験室実験の利点と制限
The main advantages of using 3-F-4-HEBA in laboratory experiments are its versatility, its low toxicity, and its low cost. The main limitation of using 3-F-4-HEBA is that it is not specific to any particular receptor, so it may not be suitable for experiments that require specificity.
将来の方向性
The future directions for 3-F-4-HEBA research include further exploration of its biochemical and physiological effects, as well as the development of more specific compounds that can be used to target specific receptors. Additionally, further research into the mechanism of action of 3-F-4-HEBA may lead to the development of more effective compounds for treating various diseases. Finally, 3-F-4-HEBA may be used in the development of novel drug delivery systems that can be used to target specific tissues or organs.
Safety and Hazards
Safety and hazards associated with a compound depend on its structure and properties. For example, phenylboronic acid has a hazard statement of H302 and precautionary statements including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
methyl 3-fluoro-4-(1-hydroxyethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-6(12)8-4-3-7(5-9(8)11)10(13)14-2/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZZRNVDOCSWED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C(=O)OC)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001265732 | |
| Record name | Methyl 3-fluoro-4-(1-hydroxyethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001265732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1134776-52-5 | |
| Record name | Methyl 3-fluoro-4-(1-hydroxyethyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1134776-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-fluoro-4-(1-hydroxyethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001265732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




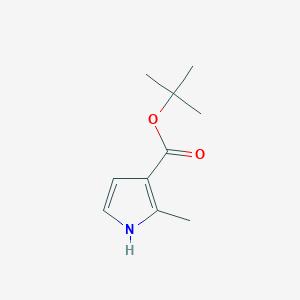
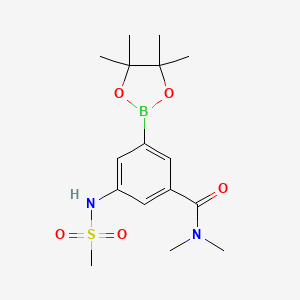
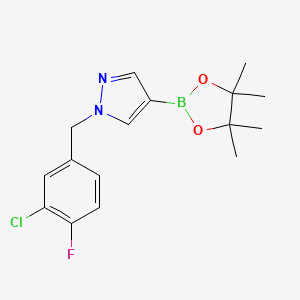

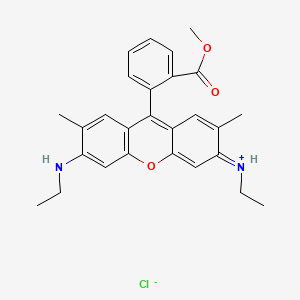
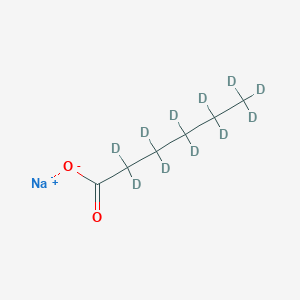
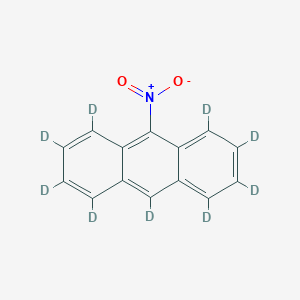

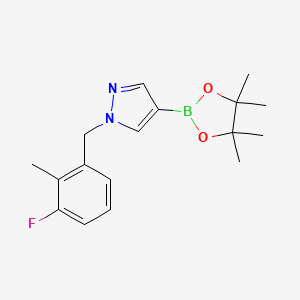
![[1-(5-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B1472666.png)
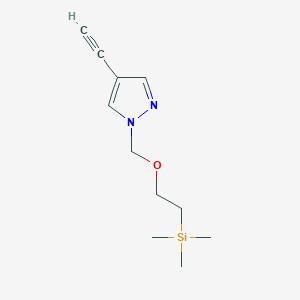
![Chloromethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B1472668.png)
